molecular formula C23H16N2O2 B2691596 3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one CAS No. 127841-56-9

3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

Cat. No.: B2691596
CAS No.: 127841-56-9
M. Wt: 352.393
InChI Key: ZHVVGBUHYNRAFJ-UHFFFAOYSA-N
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Description

“3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The empirical formula of this compound is C16H14N2O2 and it has a molecular weight of 266.29 .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

A comprehensive study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid revealed its crystal structure, supported by O-H⋯O and O-H⋯S intermolecular hydrogen bonds, as confirmed by NBO analysis. The small energy gap between the frontier molecular orbitals suggests the molecule's nonlinear optical activity, as detailed through a combined experimental and theoretical investigation (Tamer et al., 2015).

Synthesis of Pyrazole Derivatives

Innovative methods for the synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives have been developed, utilizing β-keto ester, phenylhydrazine, and benzaldehydes in aqueous ethanol under ultrasound irradiation. This protocol yields excellent results, with completion times of 5 to 8 minutes and yields ranging from 92-99%. The crystal structure of a specific 2‑methoxy-phenyl compound was analyzed, showcasing an orthorhombic system and intramolecular hydrogen bonding, demonstrating a catalyst-free, green protocol that is both rapid and efficient (Shabalala et al., 2020).

Anticancer Activity of Pyrazole-containing Ligands

Research into platinum (II) and palladium (II) complexes with pyrazole-containing ligands, including 5-(2-hydroxyphenyl)-1,3-dimethyl-4-(dimethoxy)phosphonyl-1H]-pyrazole, has indicated potential anticancer properties. These complexes exhibited alkylating activity, cytotoxicity, induction of apoptosis, and DNA binding, with specific compounds showing significant potency against leukemia cell lines while being less toxic to human umbilical vein endothelial cells (HUVECs), suggesting their viability as novel anticancer agents (Budzisz et al., 2004).

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-phenylindeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2/c1-27-17-13-11-15(12-14-17)21-20-22(18-9-5-6-10-19(18)23(20)26)25(24-21)16-7-3-2-4-8-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVVGBUHYNRAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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